molecular formula C6H9BrClN3O2 B1378708 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride CAS No. 1461704-61-9

2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride

Cat. No.: B1378708
CAS No.: 1461704-61-9
M. Wt: 270.51 g/mol
InChI Key: SXPCSCUDXNSDJM-UHFFFAOYSA-N
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Description

2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride is a synthetic organic compound with the molecular formula C6H8BrN3O2·HCl. This compound is notable for its unique structure, which includes a brominated pyrazole ring attached to an amino acid backbone. It is primarily used in scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Biochemical Analysis

Biochemical Properties

2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride plays a significant role in biochemical reactions due to its structural features. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions are primarily based on the compound’s ability to modulate the activity of these enzymes, either by direct binding or through allosteric effects. Additionally, the brominated pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with protein active sites, further influencing enzymatic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of key signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), the compound can alter gene expression patterns and cellular metabolism. For example, it can upregulate the expression of antioxidant genes while downregulating pro-inflammatory cytokines, thereby promoting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, the compound can activate transcription factors like nuclear factor erythroid 2–related factor 2 (Nrf2), which leads to the expression of antioxidant proteins that protect cells from oxidative damage.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under normal storage conditions but can degrade under extreme pH or temperature . Long-term studies have shown that the compound maintains its biological activity for extended periods, making it suitable for in vitro and in vivo experiments. Its effects on cellular function can vary over time, with prolonged exposure leading to adaptive cellular responses such as increased expression of detoxifying enzymes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to generate reactive intermediates that can damage cellular components. Therefore, careful dosage optimization is crucial for achieving therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can either be excreted or further metabolized. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle, thereby affecting overall cellular energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via amino acid transporters and distributed to various cellular compartments. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution is also influenced by its hydrophobic and hydrophilic properties, which determine its affinity for different cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm but can also be found in the nucleus and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, phosphorylation of the compound can enhance its nuclear localization, where it can interact with transcription factors and influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination to introduce the bromine atom at the desired position.

    Attachment to the Amino Acid Backbone: The brominated pyrazole is then coupled with a suitable amino acid derivative, such as 2-amino-3-bromopropanoic acid, under conditions that facilitate the formation of the desired product. This step often involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group of the amino acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino acid moiety can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or primary amines in the presence of a base such as potassium carbonate.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, amines, or thioethers.

    Oxidation Products: Oxidized derivatives of the amino acid moiety.

    Reduction Products: Reduced forms of the amino acid moiety, such as primary amines.

Scientific Research Applications

2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride
  • 2-amino-3-(4-fluoro-1H-pyrazol-1-yl)propanoic acid hydrochloride
  • 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Uniqueness

2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can lead to different binding interactions and reactivity profiles.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research, offering opportunities for the development of new materials, drugs, and chemical processes.

Properties

IUPAC Name

2-amino-3-(4-bromopyrazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2.ClH/c7-4-1-9-10(2-4)3-5(8)6(11)12;/h1-2,5H,3,8H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPCSCUDXNSDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(C(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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